molecular formula C10H9ClN2O5 B5797299 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid CAS No. 413604-04-3

4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid

Cat. No.: B5797299
CAS No.: 413604-04-3
M. Wt: 272.64 g/mol
InChI Key: XEXUQWCOQYIGQA-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid is an organic compound that features a nitro group, a chloro group, and an anilino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid typically involves the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline, followed by further reactions to introduce the butanoic acid moiety. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and reaction control is crucial to maintain consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-(4-Chloro-3-aminoanilino)-4-oxobutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: This compound.

Scientific Research Applications

4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid is unique due to the presence of both the chloro and nitro groups along with the butanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-chloro-3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXUQWCOQYIGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355007
Record name 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413604-04-3
Record name 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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